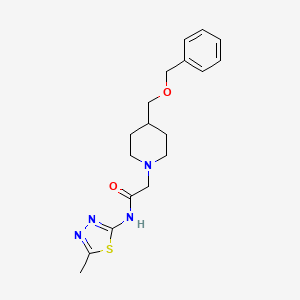

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-14-20-21-18(25-14)19-17(23)11-22-9-7-16(8-10-22)13-24-12-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSTYISNZJZQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a piperidine core with a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 360.5 g/mol. Its structure features a piperidine ring substituted with a benzyloxy group and an acetamide linked to a methyl-thiadiazole.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂S |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 1334370-95-4 |

Biological Activity Overview

Research indicates that compounds containing both piperidine and thiadiazole structures exhibit diverse biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 32.6 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in various studies:

- Thiadiazole derivatives have been noted for inducing apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For example, certain derivatives have shown efficacy against HeLa cells .

Additionally, compounds with similar structural motifs have been associated with inhibition of cell proliferation in various cancer models.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial growth or cancer cell proliferation.

- Receptor Interaction : The piperidine component may facilitate interactions with neurotransmitter receptors or other cellular targets, enhancing the compound's pharmacological profile.

Case Studies

Several studies highlight the biological activity of related compounds:

- Thiadiazole Derivatives : A study demonstrated that a series of thiadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 6.09 µM to 8.66 µM against specific targets .

- Piperidine Compounds : Research has shown that piperidine-based compounds can modulate neurotransmitter systems effectively, potentially leading to applications in treating neurological disorders .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that related compounds exhibited significant inhibition rates against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, suggesting potential applications in agricultural settings for crop protection .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Thiadiazole derivatives have been explored as antiviral agents targeting various viruses, including Hepatitis C virus (HCV). Compounds with similar scaffolds have been reported to inhibit viral replication effectively, indicating that this compound may also possess such activities .

Central Nervous System Effects

The piperidine moiety is often associated with neuropharmacological effects. Research into piperidine derivatives has revealed their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The incorporation of the thiadiazole group may enhance the compound's ability to cross the blood-brain barrier and exert central nervous system effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound can provide insights into optimizing its biological activity:

| Component | Description |

|---|---|

| Piperidine Ring | Essential for neuropharmacological activity |

| Benzyloxy Group | Enhances lipophilicity and bioavailability |

| Thiadiazole Moiety | Imparts antimicrobial and antiviral properties |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that compounds similar to this compound could reduce neuronal apoptosis and improve cognitive function in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.